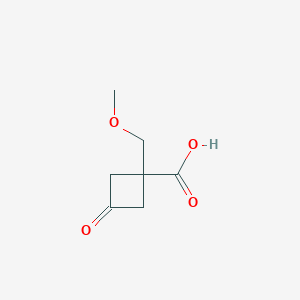

1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

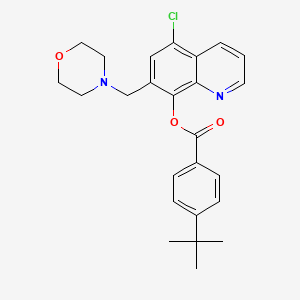

The compound “1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid” is a cyclobutane derivative with a carboxylic acid group, a ketone group, and a methoxymethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered cyclobutane ring, which is relatively strain due to its angle strain. The carboxylic acid and ketone groups are polar and capable of forming hydrogen bonds, while the methoxymethyl group is an ether and is relatively nonpolar .Chemical Reactions Analysis

The carboxylic acid group in this compound could undergo typical acid-base reactions, forming salts with bases. The ketone group could undergo reactions with nucleophiles at the carbonyl carbon . The methoxymethyl group might participate in reactions involving the breaking of the C-O bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid and ketone groups would likely make this compound capable of forming hydrogen bonds, influencing its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Methodological Improvements

An improved synthesis method for 3-Oxocyclobutanecarboxylic acid, closely related to 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid, has been developed. This method utilizes methanol, acetone, and bromine, resulting in a 44.07% overall yield. The process is noted for its ease of operation and cost-effectiveness, making it suitable for large-scale preparation. The structure of the product was confirmed using 1H NMR, elementary analysis, and MS, highlighting its potential utility in various scientific applications due to these methodological advancements (Huang Bin & Zhang Zheng-lin, 2010).

Molecular Structure Determination and Applications

The molecular structure of a compound closely related to this compound, cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid, has been isolated and determined through spectroscopic and X-ray crystallographic methods. This compound, derived from Atelia herbert-smithii Pittier (Leguminosae), presents significant interest for further chemical and biological studies, providing insights into its potential applications in various scientific fields (G. N. Austin et al., 1987).

Reaction Mechanisms and Synthetic Applications

Lewis Acid-catalyzed reactions involving compounds structurally similar to this compound have been explored for the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These studies reveal the potential of such compounds in synthetic organic chemistry, providing a foundation for the development of novel synthetic routes and methodologies (L. Yao & M. Shi, 2007).

Intramolecular Photorearrangements

Research into the photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane, a compound related to this compound, has yielded interesting results. The study focuses on intramolecular trapping mechanisms and the formation of isomeric products, demonstrating the compound's potential in understanding complex photorearrangements and silene formation, which could have applications in photochemical synthesis and reaction mechanism studies (W. Leigh & Xiaojing Li, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(methoxymethyl)-3-oxocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-4-7(6(9)10)2-5(8)3-7/h2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGHKBMBRLZTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)

![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2707885.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)